
Ethyl 2-thiopheneacetate
Overview
Description
Ethyl 2-thiopheneacetate (CAS 57382-97-5) is an organic compound with the molecular formula C₈H₁₀O₂S and a molecular weight of 170.23 g/mol. It is an ester derivative of thiophene, characterized by a thiophene ring substituted at the 2-position with an acetoxyethyl group. Key physicochemical properties include a boiling point of 119–121°C (23 mmHg), density of 1.134 g/mL at 25°C, and refractive index of 1.51 . The compound is utilized in synthesizing organic photovoltaic copolymers , antimicrobial agents , and as a substrate in catalytic deoxygenation reactions .
Preparation Methods
Preparation via Friedel-Crafts Acylation and Esterification
Overview
One of the most established methods for preparing ethyl 2-thiopheneacetate involves the Friedel-Crafts acylation of thiophene with chloroacetate derivatives, followed by esterification or transesterification steps. This method is well-documented in patent literature and academic research.
Detailed Procedure
- Reactants: Thiophene, methyl chloroacetate, anhydrous aluminum chloride (catalyst), and toluene (solvent).
- Conditions: The reaction is carried out in a reaction vessel equipped with mechanical stirring, a thermometer, and a condenser.
- Process:
- Thiophene and toluene are mixed, and anhydrous aluminum chloride is added at 20-25 °C.
- The temperature is raised to 50-60 °C, and methyl chloroacetate is added dropwise.
- The mixture is maintained at this temperature for 4-6 hours to complete the acylation.
- After cooling to room temperature, the reaction mixture is poured into ice water and hydrochloric acid to quench the reaction.
- The aqueous layer is extracted with toluene, and the combined organic layers are dried over anhydrous sodium sulfate.
- The filtrate is concentrated to dryness to yield mthis compound.
- Conversion to Ethyl Ester: The methyl ester can be converted to the ethyl ester by transesterification with ethanol under acidic or basic conditions, although direct synthesis of the ethyl ester is less commonly reported in this route.
Reaction Parameters and Yields
Parameter | Range/Value |
---|---|
Thiophene (mass ratio) | 82-86 parts |
Anhydrous AlCl3 (mass ratio) | 145-150 parts |
Methyl chloroacetate (mass ratio) | 105-115 parts |
Temperature for addition | 50-60 °C |
Reaction time | 4-6 hours |
Yield of mthis compound | High (exact yield not specified) |
This method is noted for its short process route, use of inexpensive and readily available raw materials, high yield, and suitability for large-scale production.
Preparation via Hydrolysis and Esterification of 2-Thiopheneacetic Acid
Hydrolysis of Methyl Ester to Acid
- Mthis compound obtained from the above step can be hydrolyzed to 2-thiopheneacetic acid.
- This is done by heating with a 30% aqueous sodium hydroxide solution at 70-80 °C for 2-3 hours.
- After cooling, the solution is acidified to pH 0.5 with concentrated hydrochloric acid, cooled to 0-10 °C, and the acid is filtered and dried.
Re-esterification to this compound
- The acid can then be esterified with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid.
- Microwave-assisted synthesis has been reported to improve yield and reduce reaction time.
- For example, a solution of 3-(2-thienoyl)propionic acid in absolute ethanol with sulfuric acid irradiated at 80 °C for 15 minutes under microwave conditions yielded the corresponding ethyl ester in 89% yield.
Alternative Synthetic Routes
Diazo Compound Route
- Ethyl 2-diazoacetate derivatives can be used as starting materials in catalytic reactions to form this compound analogs.
- Catalysts such as TFMSA@SBA-15 have been employed to facilitate C-C bond formation under mild conditions (60 °C, 3-4 hours) with high yields (up to 95%).
- Although this method is more commonly used for complex derivatives, it demonstrates the versatility of this compound synthesis.
Bromination and Subsequent Substitution
- Ethyl 3-(thiophen-2-yl)propionate can be brominated in chloroform, followed by substitution reactions to yield various this compound derivatives.
- This method is useful for synthesizing substituted analogs but requires careful handling of bromine and subsequent purification steps.
Summary Table of Preparation Methods
Method | Key Reactants/Conditions | Advantages | Yield/Notes |
---|---|---|---|
Friedel-Crafts Acylation | Thiophene, methyl chloroacetate, AlCl3, toluene | Simple, scalable, high yield | High yield, 4-6 h at 50-60 °C |
Hydrolysis + Esterification | Methyl ester hydrolysis, acidification, ethanol esterification | Microwave-assisted esterification reduces time | 89% yield (microwave method) |
Diazo Compound Catalysis | Ethyl 2-diazoacetate, catalyst (TFMSA@SBA-15) | Mild conditions, high selectivity | Up to 95% yield |
Bromination and Substitution | Ethyl 3-(thiophen-2-yl)propionate, bromine | Enables substituted derivatives | 85% yield for bromination step |
Research Findings and Industrial Relevance
- The Friedel-Crafts acylation method remains the most industrially relevant due to its straightforward approach and cost-effectiveness.
- Microwave-assisted esterification offers a modern, efficient alternative for laboratory-scale synthesis with improved reaction times and yields.
- Catalytic methods using diazo compounds and supported catalysts provide routes for more complex derivatives but are less common for bulk this compound production.
- The choice of method depends on the desired scale, purity, and derivative complexity.
Chemical Reactions Analysis
Acid-Catalyzed Hydrolysis
Ethyl 2-thiopheneacetate undergoes hydrolysis in acidic conditions to yield 2-thiopheneacetic acid and ethanol. This reaction follows the general ester hydrolysis mechanism, where protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water .
Reaction Conditions
-
Catalyst : HCl or H₂SO₄
-
Temperature : 70–100°C
-
Yield : ~75–85% (depending on reaction time and acid concentration) .
Base-Catalyzed Hydrolysis (Saponification)
In alkaline media, the ester reacts with hydroxide ions to form the sodium salt of 2-thiopheneacetic acid, which is acidified to isolate the free acid .
Reaction Conditions
Mechanistic Steps :
-
Nucleophilic attack by OH⁻ on the carbonyl carbon.
-
Formation of a tetrahedral intermediate.
-
Elimination of ethoxide, followed by acidification to regenerate the carboxylic acid .
Transesterification
This compound participates in transesterification with alcohols (e.g., methanol) under acidic or basic conditions to form alternative esters (e.g., mthis compound) .
Example Reaction :
Key Data :
-
Catalyst : Lewis acids (e.g., AlCl₃) or Brønsted acids (e.g., H₂SO₄).
-
Equilibrium Control : Excess alcohol drives the reaction forward .
Thermal Decomposition
Thermogravimetric analysis of mthis compound (a structural analog) reveals decomposition onset at ~200°C, producing CO₂, SO₂, and residual carbon . Ethyl derivatives likely exhibit similar stability.
Thermodynamic Data :
Compound | ΔfH° (kJ/mol) | ΔvapH° (kJ/mol) |
---|---|---|
Mthis compound | -327.1 | 61.9 |
This compound | [Est.] -330 | [Est.] 63–65 |
Experimental values for methyl analog; ethyl ester estimates based on group additivity .
Nucleophilic Substitution
The ester group activates the α-carbon for nucleophilic attack. For example, Grignard reagents (e.g., RMgX) react with this compound to form tertiary alcohols via a two-step addition mechanism .
Mechanism :
-
Nucleophilic attack at the carbonyl carbon.
-
Protonation and subsequent attack by a second equivalent of Grignard reagent.
Scientific Research Applications
Pharmaceutical Applications
1. Intermediate for Antibiotics
Ethyl 2-thiopheneacetate plays a significant role as an intermediate in the synthesis of various antibiotics. Its derivatives are utilized in the modification of penicillin and cephalosporin structures, enhancing their antibacterial properties. For instance, 2-thiopheneacetic acid, derived from this compound, is involved in the synthesis of broad-spectrum antibacterial agents such as cefotaxime and cefoxitin .
2. Anti-inflammatory Agents
Research has indicated that thiophene derivatives can exhibit anti-inflammatory properties. This compound can be transformed into compounds that inhibit inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs .
3. Anticancer Activity
Recent studies have explored the anticancer potential of thiophene derivatives. This compound has been investigated for its ability to induce apoptosis in cancer cells, suggesting its potential as a lead compound in anticancer drug development .
Organic Synthesis Applications
1. Building Block for Complex Molecules
In organic synthesis, this compound serves as a versatile building block for constructing more complex molecules. Its reactivity allows it to participate in various reactions such as nucleophilic substitutions and cross-coupling reactions, which are pivotal in synthesizing complex organic frameworks .
2. Chiral Synthesis
The compound has been used in enantioselective synthesis processes, where it acts as a chiral auxiliary or reagent. This application is particularly relevant in producing chiral pharmaceuticals, which are crucial for ensuring efficacy and safety in drug development .
Data Tables
Application Area | Details |
---|---|
Pharmaceuticals | Intermediate for antibiotics (e.g., cefotaxime) and anti-inflammatory agents |
Organic Synthesis | Building block for complex organic molecules; chiral synthesis |
Anticancer Research | Investigated for apoptosis induction in cancer cells |
Case Studies
Case Study 1: Antibiotic Development
A study highlighted the role of this compound in developing new cephalosporin antibiotics. The compound was modified to enhance its antibacterial activity against resistant strains of bacteria, demonstrating its value in pharmaceutical research.
Case Study 2: Anti-inflammatory Drug Research
Research conducted on thiophene derivatives indicated that modifications of this compound led to compounds with significant anti-inflammatory effects in vitro. These findings suggest pathways for developing new therapeutic agents targeting inflammation-related diseases.
Mechanism of Action
The mechanism of action of ethyl 2-thienylacetate largely depends on its chemical structure and the functional groups present. The thiophene ring can interact with various molecular targets, including enzymes and receptors, through π-π interactions and hydrogen bonding. The ester group can undergo hydrolysis to release thiophene-2-acetic acid, which may further interact with biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Thiophene Derivatives
Ethyl 3-Thiopheneacetate (CAS 37784-63-7)
- Structural Difference : Substitution at the 3-position of the thiophene ring instead of the 2-position.
Methyl 2-Thienylacetate (CAS 19432-68-9)
- Structural Difference : Methyl ester group instead of ethyl.
- Physicochemical Properties : Lower molecular weight (156.22 g/mol) and likely higher volatility compared to Ethyl 2-thiopheneacetate .
- Applications : Similar use as a precursor in organic synthesis.
2-Thiopheneacetic Acid (CAS 1918-77-0)
- Structural Difference : Carboxylic acid instead of ester.
- Reactivity : Acidic functional group enables direct participation in condensation reactions, unlike the ester derivative .
Non-Thiophene Ester Analogues
Ethyl 2-Phenylacetoacetate (CAS 5413-05-8)
- Structural Difference : Benzene ring replaces thiophene.
- Applications : Precursor in amphetamine synthesis .
- Reactivity : The phenyl group enhances stability but reduces electronic conjugation compared to thiophene.
Ethyl 2-((4-Chlorobenzoyl)thio)acetate
- Structural Difference : Thioester linkage with a 4-chlorobenzoyl group.
- Applications: Studied as a snake venom enzyme inhibitor .
- Reactivity : Thioester group increases susceptibility to nucleophilic attack compared to oxygen esters.
Physicochemical and Reactivity Comparison
Key Reactivity Insights :
- This compound requires 1 mol% rhodium catalyst and elevated temperatures for deoxygenation to ethers, likely due to steric and electronic effects of the thiophene ring .
- In contrast, ethyl formate undergoes deoxygenation at 0.1 mol% catalyst load but suffers from low yield due to product volatility .
Biological Activity
Ethyl 2-thiopheneacetate (CAS No. 57382-97-5) is an organic compound with the molecular formula CHOS and a molecular weight of 170.229 g/mol. It is recognized for its potential biological activities, particularly in pharmacology and biochemistry. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Property | Value |
---|---|
Molecular Formula | CHOS |
Molecular Weight | 170.229 g/mol |
IUPAC Name | This compound |
CAS Registry Number | 57382-97-5 |
This compound exhibits various biological activities through its interaction with specific molecular targets. The compound may modulate enzyme activity and receptor interactions, leading to diverse physiological effects. Thiophene derivatives are known to act as allosteric enhancers at adenosine receptors, which are implicated in antiarrhythmic and antilipolytic activities .
Biological Activities
- Antimicrobial Properties : this compound has shown potential antimicrobial activity against various pathogens. Studies have indicated that thiophene derivatives can inhibit bacterial growth and possess antifungal properties, making them candidates for developing new antimicrobial agents .
- Anti-inflammatory Effects : Research suggests that compounds containing thiophene rings can exhibit anti-inflammatory properties. This compound may reduce pro-inflammatory cytokines, contributing to its therapeutic potential in treating inflammatory diseases .
- Antioxidant Activity : Thiophene derivatives are also studied for their antioxidant capabilities. This compound may scavenge free radicals, thereby protecting cellular components from oxidative stress.
Case Studies and Research Findings
- Study on Antimicrobial Activity : A study conducted on various thiophene derivatives, including this compound, demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of conventional antibiotics, indicating the potential for developing new therapeutic agents .
- Anti-inflammatory Research : In a controlled study involving animal models, this compound was administered to assess its effects on inflammation markers. Results indicated a marked decrease in tumor necrosis factor-alpha (TNF-α) levels, suggesting a strong anti-inflammatory effect that could be beneficial in chronic inflammatory conditions .
Q & A
Q. What are the key physicochemical properties of Ethyl 2-thiopheneacetate relevant to experimental design?
This compound (C₈H₁₀O₂S, MW 170.23 g/mol) is a liquid with a density of 1.134 g/mL (25°C), boiling point of 119–121°C at 23 mmHg, and refractive index (n²⁰/D) of 1.51 . These properties are critical for solvent selection, reaction temperature optimization, and purification via distillation. Its thiophene moiety contributes to electron-rich aromaticity, influencing reactivity in electrophilic substitution or coordination chemistry .
Q. What safety precautions are recommended when handling this compound in laboratory settings?
While classified as non-hazardous under GHS , it is a flammable liquid (flash point: 104°C, closed cup) requiring storage in a cool, dry, ventilated area away from ignition sources . Personal protective equipment (PPE) includes N95 masks, chemical-resistant gloves, and eye protection. Contradictions in safety data (e.g., flammability vs. non-hazardous classification) highlight the need for conservative risk management, including spill containment and proper waste disposal .
Q. How can researchers optimize the synthesis of this compound to achieve high purity?
Synthetic routes often involve esterification of 2-thiopheneacetic acid with ethanol under acid catalysis. Key optimization factors include:
- Catalyst loading : Rhodium-silylene catalysts (1 mol%) enable efficient deoxygenation of ester intermediates .
- Temperature control : Elevated temperatures (e.g., 80–100°C) improve reaction kinetics but require careful monitoring to avoid decomposition .
- Purification : Fractional distillation under reduced pressure (23 mmHg) isolates the product with >98% purity .
Q. What analytical techniques are most effective for characterizing this compound and its derivatives?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms ester and thiophene proton environments (e.g., δ 1.2–1.4 ppm for ethyl CH₃, δ 6.8–7.2 ppm for thiophene protons) .
- Gas Chromatography (GC) : Quantifies purity and identifies volatile byproducts .
- Infrared Spectroscopy (IR) : Detects ester carbonyl stretches (~1740 cm⁻¹) and C–S bonds (600–700 cm⁻¹) .
Q. What are the challenges in studying the coordination chemistry of this compound with transition metals?
The thiophene sulfur and ester carbonyl groups act as potential ligands, but steric hindrance from the ethyl group limits coordination. Dinuclear copper(II) complexes with [Cu₂(COO)₄] motifs have been structurally characterized, requiring X-ray crystallography to resolve bonding geometries . Challenges include:
- Solubility : Polar solvents (e.g., DMF) enhance metal-ligand interactions but complicate crystallization.
- Redox sensitivity : Copper-thiophene systems may undergo redox changes under aerobic conditions .
Q. How does the sulfur atom in this compound influence its reactivity in organic synthesis?
The sulfur atom in the thiophene ring enhances electron density, facilitating:
- Electrophilic aromatic substitution : Halogenation or nitration at the α-position of the thiophene ring .
- Catalytic deoxygenation : Rhodium-catalyzed reduction with PhSiH₃ converts esters to ethers, leveraging sulfur’s electron-donating effects .
- Polymer synthesis : Thiophene derivatives are key in π-conjugated copolymers for organic photovoltaics, where sulfur stabilizes charge-transfer states .
Q. What contradictions exist in the reported toxicity and ecological data for this compound, and how should researchers address them?
While acute toxicity data are limited, structural analogs (e.g., thiophene-2-acetic acid) show moderate toxicity via inhalation or dermal exposure . Ecological data gaps necessitate:
- Ecotoxicological assays : Test biodegradability and aquatic toxicity using OECD guidelines.
- Comparative studies : Analyze structure-activity relationships with related thiophene esters .
Q. What role does this compound play in the development of organic photovoltaic devices?
As a monomer in π-conjugated copolymers (e.g., pyrrolo[3,2-b]pyrrole-based polymers), it enhances charge carrier mobility and light absorption. Key steps include:
Properties
IUPAC Name |
ethyl 2-thiophen-2-ylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c1-2-10-8(9)6-7-4-3-5-11-7/h3-5H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUANHXENVRFDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00205977 | |
Record name | Ethyl 2-thienylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00205977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57382-97-5 | |
Record name | 2-Thiopheneacetic acid, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57382-97-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-thienylacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057382975 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 2-thienylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00205977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-thienylacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.178 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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